5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound featuring a combination of pyrimidine, piperidine, and oxadiazole moieties. Its unique structure makes it valuable in scientific research, particularly in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: : Starting from an appropriate hydrazide and reacting it with a trifluoromethylating agent.
Piperidine Substitution: : The oxadiazole derivative is then alkylated with a piperidinyl methyl chloride under basic conditions.
Attachment to the Pyrimidine Ring: : The resulting compound is then coupled with a 5-methoxypyrimidine derivative using a suitable base, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these steps for scale, including:
Use of robust and safe reagents.
Optimization of reaction conditions to maximize yield and minimize impurities.
Implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions:
Oxidation: : It may undergo oxidation at the methoxy group to form corresponding aldehyde or carboxylic acid derivatives using reagents like KMnO₄.
Reduction: : The oxadiazole ring can be reduced to amines under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group, using reagents like NaH or organolithium compounds.
Scientific Research Applications
5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine finds applications in various fields:
Chemistry: : Used as a ligand in coordination chemistry for studying metal complexes.
Biology: : Acts as a molecular probe for enzyme interactions due to its unique structure.
Medicine: : Investigated for potential therapeutic applications, particularly in anti-inflammatory and anticancer drugs.
Industry: : Used in the development of new materials with specific electronic properties due to its trifluoromethyl group.
Mechanism of Action
The mechanism by which 5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine exerts its effects often involves:
Molecular Targets: : It interacts with specific enzymes or receptors, often through hydrogen bonding or hydrophobic interactions.
Pathways Involved: : Modulates signaling pathways that regulate cell proliferation and apoptosis, making it significant in cancer research.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine stands out due to:
Uniqueness: : The combination of the trifluoromethyl group and the methoxy group imparts unique electronic properties and reactivity.
Similar Compounds: : Compounds like 5-methoxy-2-[(1-{[5-methyl-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine lack the trifluoromethyl group, making them less effective in certain applications.
Properties
IUPAC Name |
2-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O3/c1-23-10-6-18-13(19-7-10)24-9-2-4-22(5-3-9)8-11-20-21-12(25-11)14(15,16)17/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJTXGIOEHVVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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